N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 851781-06-1
VCID: VC4504292
InChI: InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)22-18(15-6-4-5-7-16(15)19)12-17(20-22)13-8-10-14(11-9-13)21-27(2,23)24/h4-11,18,21H,3,12H2,1-2H3
SMILES: CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3F
Molecular Formula: C18H20FN3O4S2
Molecular Weight: 425.49

N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

CAS No.: 851781-06-1

Cat. No.: VC4504292

Molecular Formula: C18H20FN3O4S2

Molecular Weight: 425.49

* For research use only. Not for human or veterinary use.

N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide - 851781-06-1

Specification

CAS No. 851781-06-1
Molecular Formula C18H20FN3O4S2
Molecular Weight 425.49
IUPAC Name N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Standard InChI InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)22-18(15-6-4-5-7-16(15)19)12-17(20-22)13-8-10-14(11-9-13)21-27(2,23)24/h4-11,18,21H,3,12H2,1-2H3
Standard InChI Key RDOPHQVGTPBUTE-UHFFFAOYSA-N
SMILES CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3F

Introduction

N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that incorporates several functional groups, including a pyrazole ring, an ethylsulfonyl group, a 2-fluorophenyl group, and a methanesulfonamide group. This compound is of interest due to its potential biological and chemical properties, which can be explored through various analytical and computational methods.

Synthesis and Preparation

The synthesis of N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the ethylsulfonyl and 2-fluorophenyl groups, and attachment of the methanesulfonamide group. Specific synthetic routes may vary depending on the availability of starting materials and desired conditions.

Computational Studies

Computational methods, such as density functional theory (DFT) and molecular docking simulations, can provide insights into the molecular properties and potential biological activities of this compound. These studies can help predict reactivity, stability, and interactions with biological targets.

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